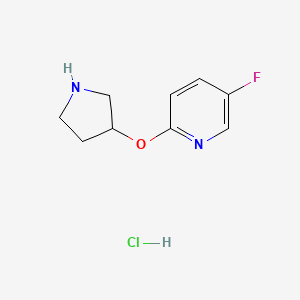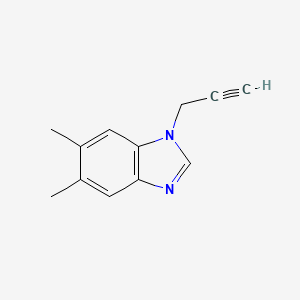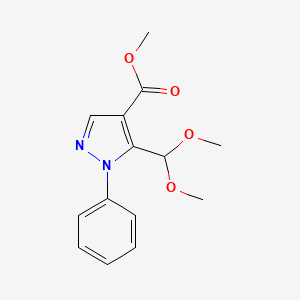
5-Dimethoxymethyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester
説明
The compound of interest, 5-Dimethoxymethyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester, is a derivative of pyrazole-4-carboxylic acid. Pyrazole derivatives are known for their biological importance and have been the subject of various structural and spectral studies. These compounds are often synthesized through cyclocondensation reactions and have been characterized using a variety of spectroscopic methods, including NMR, FT-IR, and single-crystal X-ray diffraction techniques .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the cyclocondensation of diketones with hydrazines. For instance, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a related compound, was synthesized from ethyl acetoacetate, N,N-dimethyldimethoxymethanamine, and phenyl hydrazine in a one-pot reaction . Another derivative, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, was prepared using a Knoevenagel approach followed by cyclocondensation with phenylhydrazine hydrochloride . These methods highlight the versatility and efficiency of synthesizing pyrazole derivatives.
Molecular Structure Analysis
The molecular structures of pyrazole derivatives are often confirmed by single-crystal X-ray diffraction studies. For example, the crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was determined to crystallize in the monoclinic system with space group P21/c . Similarly, the structure of methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate was found to belong to the orthorhombic system, space group P 21 21 21 . These studies provide detailed insights into the molecular conformation and crystal packing of these compounds.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For instance, attempts to prepare certain pyrazole-4-carboxylate ester derivatives involved reactions with cyanide ions, although some attempts were unsuccessful . Other transformations include the introduction of highly basic aliphatic amines or the oxazol-2-yl moiety into the pyrazole ring . These reactions demonstrate the chemical reactivity and potential for further functionalization of pyrazole derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are characterized using spectroscopic techniques and theoretical calculations. The experimental FT-IR and NMR chemical shifts are often compared with those calculated by density functional theory (DFT) . The HOMO-LUMO energy levels are constructed to study electronic transitions within the molecule . Additionally, the antioxidant properties of these compounds can be evaluated through methods like DPPH and hydroxyl radical scavenging . These analyses contribute to a comprehensive understanding of the properties and potential applications of pyrazole derivatives.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .
将来の方向性
Pyrazoles have been studied for more than a century as an important class of heterocyclic compounds. They are one of the most important privileged scaffolds found in biologically active molecules and agrochemicals . Therefore, there is a widespread interest in developing new strategies to access these valuable structures .
作用機序
Target of Action
The primary targets of “5-Dimethoxymethyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester” are currently unknown. This compound is a derivative of pyrazole, a class of compounds known to interact with various biological targets . .
Mode of Action
Pyrazole derivatives are known to interact with their targets in various ways, often involving the formation or disruption of chemical bonds . .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of biochemical pathways . .
Result of Action
Pyrazole derivatives are known to exert various biological effects, often related to their interactions with their targets . .
特性
IUPAC Name |
methyl 5-(dimethoxymethyl)-1-phenylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-18-13(17)11-9-15-16(10-7-5-4-6-8-10)12(11)14(19-2)20-3/h4-9,14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYDNOMIKFRCIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(C=NN1C2=CC=CC=C2)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201325314 | |
| Record name | methyl 5-(dimethoxymethyl)-1-phenylpyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201325314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730521 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Dimethoxymethyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester | |
CAS RN |
957947-49-8 | |
| Record name | methyl 5-(dimethoxymethyl)-1-phenylpyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201325314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



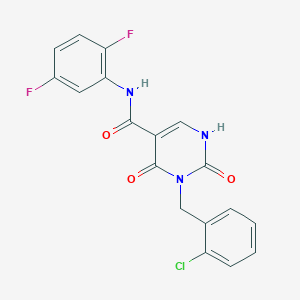
![N-(1-Cyano-1-cyclopropylethyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide](/img/structure/B3018293.png)
![2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]propanamide](/img/structure/B3018294.png)
![6-[[4-(2,5-dimethylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B3018295.png)
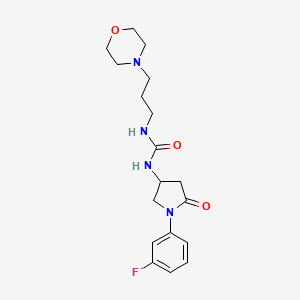


![(Z)-N-(2-Chlorophenyl)-2-cyano-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide](/img/structure/B3018305.png)
![1-adamantyl-[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B3018307.png)
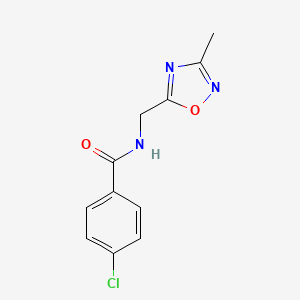
![2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B3018309.png)
